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Cat. No.: B593762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological effects and

experimental protocols for the use of PX-866 and its active metabolite, PX-866-17OH
(sonolisib), in glioblastoma (GBM) cell lines. The information is curated from preclinical and

clinical studies to guide research and development efforts targeting the PI3K pathway in this

aggressive brain tumor.

Introduction
Glioblastoma is the most common and lethal primary brain tumor in adults, characterized by

rapid proliferation, diffuse infiltration, and resistance to conventional therapies.[1][2] A key

signaling pathway frequently dysregulated in GBM is the Phosphatidylinositol 3-kinase

(PI3K)/Akt pathway, which plays a central role in cell growth, survival, and metabolism.[2][3]

PX-866 is a potent, irreversible pan-class I PI3K inhibitor derived from wortmannin.[3] Its

primary metabolite, PX-866-17OH, exhibits even greater potency against PI3K isoforms. This

document details the mechanism of action, cellular effects, and relevant experimental protocols

for studying PX-866-17OH in glioblastoma cell lines.

Mechanism of Action
PX-866 and its active metabolite irreversibly inhibit the catalytic subunits of class I PI3K,

preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to
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reduced activation of downstream effectors, most notably the serine/threonine kinase Akt.[3]

The inhibition of Akt phosphorylation at key residues (Threonine 308 and Serine 473) disrupts

the signaling cascade that promotes cell survival, proliferation, and invasion in glioblastoma

cells.[3]

Signaling Pathway Diagram
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PI3K/Akt signaling pathway and the inhibitory action of PX-866-17OH.
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Quantitative Data Summary
The following tables summarize the quantitative effects of PX-866 in various glioblastoma cell

lines.

Table 1: In Vitro Efficacy of PX-866 in Glioblastoma Cell Lines

Cell Line PTEN Status IC50 (µM) Reference

U87 Mutated ~0.4 - 1.0 [2][3]

U251 Mutated ~0.4 - 1.0 [3]

LN229 Wild-type > 1.0 [3]

LN18 Wild-type > 1.0 [3]

Note: PTEN-negative cell lines generally exhibit greater sensitivity to PX-866.[2]

Table 2: Effect of PX-866 on Akt Phosphorylation and Cell Invasion

Cell Line
PX-866
Concentration

Inhibition of p-
Akt (Ser473)

Reduction in
Cell Invasion

Reference

U251 400 nM
Significant

Inhibition
Not Reported [3]

U87 400 nM
Significant

Inhibition
Not Reported [3]

LN229 400 nM
Significant

Inhibition
Not Reported [3]

LN229 0.8 µM Not Reported ~68% [3]

U251 0.8 µM Not Reported ~72% [3]

Table 3: Phase II Clinical Trial of PX-866 in Recurrent Glioblastoma

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20156803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pubmed.ncbi.nlm.nih.gov/20156803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Number of Patients 33 [1]

Dosage 8 mg daily [1]

Partial Response 3% (1 patient) [1]

Stable Disease 24% (8 patients) [1]

Progression 73% (24 patients) [1]

6-Month Progression-Free

Survival
17% [1]

Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted for determining the cytotoxic and cytostatic effects of PX-866-17OH on

adherent glioblastoma cell lines.

Materials:

Glioblastoma cell lines (e.g., U87, U251)

Complete culture medium (e.g., DMEM with 10% FBS)

PX-866-17OH stock solution (in DMSO)

Trichloroacetic acid (TCA), cold 10% (w/v)

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

1% Acetic acid

10 mM Tris base solution

96-well plates

Protocol:
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Cell Plating: Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well

in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of PX-866-17OH in complete medium.

Replace the medium in the wells with 100 µL of the respective drug dilutions. Include vehicle

control (DMSO) and untreated control wells.

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%)

and incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room

temperature for 30 minutes.

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove

unbound dye and allow to air dry.

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for

5-10 minutes to solubilize the protein-bound dye.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated

control and determine the IC50 value.
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Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Western Blot Analysis of Akt Phosphorylation
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This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in

glioblastoma cells treated with PX-866-17OH.

Materials:

Glioblastoma cell lines

Complete culture medium

PX-866-17OH stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (5% BSA in TBST for phospho-antibodies)

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

HRP-conjugated secondary antibody

ECL detection reagent

Protocol:

Cell Treatment: Plate glioblastoma cells and grow to 70-80% confluency. Treat cells with

desired concentrations of PX-866-17OH for the specified time (e.g., 2-24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells

and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

Separate proteins on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with anti-p-Akt (Ser473) antibody (e.g.,

1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g.,

1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with ECL reagent and visualize the bands using a

chemiluminescence imaging system.

Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed

with an anti-total Akt antibody.

Start Treat Cells with
PX-866-17OH Cell Lysis Protein Quantification

(BCA Assay) SDS-PAGE Protein Transfer
(PVDF membrane) Blocking Primary Antibody

(anti-p-Akt)
Secondary Antibody
(HRP-conjugated) ECL Detection Analyze Bands End
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Workflow for Western blot analysis of Akt phosphorylation.

Transwell Invasion Assay
This protocol is used to assess the effect of PX-866-17OH on the invasive potential of

glioblastoma cells.

Materials:

Glioblastoma cell lines
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Serum-free and complete culture medium

PX-866-17OH stock solution (in DMSO)

Matrigel Basement Membrane Matrix

24-well Transwell inserts (8 µm pore size)

Cotton swabs

Methanol

Crystal Violet staining solution

Protocol:

Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel in cold serum-free medium and coat

the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow

the Matrigel to solidify.

Cell Seeding: Harvest glioblastoma cells and resuspend in serum-free medium containing

the desired concentration of PX-866-17OH or vehicle control. Seed 5 x 10^4 to 1 x 10^5 cells

into the upper chamber of the coated inserts.

Chemoattractant: Add complete medium (containing 10% FBS as a chemoattractant) to the

lower chamber.

Incubation: Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently remove the non-invasive cells from the upper surface of the

membrane.

Fixation: Fix the invaded cells on the lower surface of the membrane by incubating the

inserts in methanol for 10 minutes.

Staining: Stain the invaded cells with Crystal Violet solution for 10-20 minutes.
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Washing: Gently wash the inserts with water to remove excess stain.

Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the lower

surface of the membrane using a microscope. Count the number of invaded cells in several

random fields to quantify invasion.

Data Analysis: Compare the number of invaded cells in the PX-866-17OH-treated groups to

the control group.
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Workflow for the Transwell invasion assay.

Conclusion
PX-866-17OH (sonolisib) is a potent inhibitor of the PI3K/Akt pathway, demonstrating

significant anti-proliferative and anti-invasive effects in preclinical models of glioblastoma. While

clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of

patients achieved durable stable disease, suggesting that further investigation into predictive

biomarkers and combination therapies is warranted. The protocols and data presented here

provide a valuable resource for researchers working to further elucidate the therapeutic

potential of targeting the PI3K pathway in glioblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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